Cas no 2137029-15-1 ((3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide)

(3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2137029-15-1
- EN300-1130803
- (3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
- (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide
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- Inchi: 1S/C12H19N5O/c18-12(9-2-1-4-13-6-9)16-11-3-5-15-17(11)10-7-14-8-10/h3,5,9-10,13-14H,1-2,4,6-8H2,(H,16,18)/t9-/m0/s1
- InChI Key: YHAZBBGPDYROAM-VIFPVBQESA-N
- SMILES: O=C([C@@H]1CNCCC1)NC1=CC=NN1C1CNC1
Computed Properties
- Exact Mass: 249.15896025g/mol
- Monoisotopic Mass: 249.15896025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71Ų
- XLogP3: -0.9
(3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1130803-5.0g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 5g |
$3520.0 | 2023-06-09 | ||
Enamine | EN300-1130803-0.1g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 95% | 0.1g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1130803-0.25g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 95% | 0.25g |
$1117.0 | 2023-10-26 | |
Enamine | EN300-1130803-2.5g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 95% | 2.5g |
$2379.0 | 2023-10-26 | |
Enamine | EN300-1130803-10.0g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 10g |
$5221.0 | 2023-06-09 | ||
Enamine | EN300-1130803-1.0g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 1g |
$1214.0 | 2023-06-09 | ||
Enamine | EN300-1130803-10g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 95% | 10g |
$5221.0 | 2023-10-26 | |
Enamine | EN300-1130803-5g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 95% | 5g |
$3520.0 | 2023-10-26 | |
Enamine | EN300-1130803-0.05g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 95% | 0.05g |
$1020.0 | 2023-10-26 | |
Enamine | EN300-1130803-0.5g |
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide |
2137029-15-1 | 95% | 0.5g |
$1165.0 | 2023-10-26 |
(3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide Related Literature
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Additional information on (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide
Research Brief on (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide (CAS: 2137029-15-1)
The compound (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide (CAS: 2137029-15-1) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its unique azetidine and piperidine scaffolds, has garnered significant attention due to its potential therapeutic applications. Recent studies have focused on its role as a modulator of specific biological targets, particularly in the context of neurological disorders and oncology. The compound's structural features, including its stereochemistry at the 3-position of the piperidine ring, are critical for its bioactivity and selectivity.
Recent research has elucidated the synthesis and optimization of (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide, highlighting improvements in yield and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits high affinity for G protein-coupled receptors (GPCRs) implicated in neurodegenerative diseases. The study employed molecular docking and in vitro assays to validate its binding mode and efficacy, revealing a Ki value in the low nanomolar range. These findings suggest potential applications in Alzheimer's and Parkinson's disease therapeutics.
In oncology, preclinical trials have explored the compound's ability to inhibit protein kinases involved in tumor proliferation. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed its selective inhibition of cyclin-dependent kinases (CDKs), with IC50 values comparable to established CDK inhibitors. The compound's unique (3S) configuration was found to enhance its specificity, reducing off-target effects. Additionally, in vivo studies in murine models showed promising tumor regression rates, particularly in breast and lung cancer lines, with minimal toxicity profiles.
Further investigations into the pharmacokinetics of (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide have revealed favorable absorption and distribution properties. A recent pharmacokinetic study highlighted its oral bioavailability and blood-brain barrier penetration, making it a viable candidate for central nervous system (CNS) targeting. Metabolomic analyses indicated stable metabolic pathways, with primary excretion via renal clearance. These attributes position the compound as a lead candidate for further clinical development.
Despite these advancements, challenges remain in scaling up synthesis and addressing potential drug-drug interactions. Ongoing research aims to optimize formulation strategies, including prodrug approaches and nanoparticle delivery systems, to enhance therapeutic efficacy. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of this compound into clinical trials, with preliminary Phase I studies anticipated within the next two years.
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